Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-
Description
Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- (CAS: 2142109-62-2) is a heterocyclic compound featuring a five-membered oxazole ring substituted with a chlorine atom at position 2 and a 4-(trifluoromethyl)phenyl group at position 5. Its molecular formula is C₁₀H₅ClF₃NO, with a molecular weight of 247.6 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in pharmaceutical and agrochemical research. The chlorine substituent contributes to electronic effects, influencing reactivity and binding interactions .
Properties
IUPAC Name |
2-chloro-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-9-15-5-8(16-9)6-1-3-7(4-2-6)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDYCOZXSGWVIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)benzoyl chloride with an amine, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced catalysts can further optimize the production process, reducing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the electronic structure of the oxazole ring .
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxazole derivatives, including 2-chloro-5-[4-(trifluoromethyl)phenyl]-, exhibit significant antimicrobial properties. These compounds have been studied for their ability to interact with various biological targets, leading to the inhibition of microbial growth. For instance, studies have shown that similar oxazole compounds can effectively inhibit the growth of bacteria and fungi by disrupting their cellular processes .
Anticancer Potential
The anticancer properties of oxazole derivatives are one of the most promising areas of research. Several studies have demonstrated that 2-chloro-5-[4-(trifluoromethyl)phenyl]- can induce apoptosis in cancer cells. For example, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colorectal cancer . The mechanism often involves the modulation of specific signaling pathways associated with cell survival and death.
Anti-inflammatory Properties
Oxazole derivatives are also being explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the effects of 2-chloro-5-[4-(trifluoromethyl)phenyl]- on human colorectal carcinoma cells (HCT116). The compound exhibited an IC50 value comparable to standard chemotherapeutic agents, indicating significant cytotoxic effects. Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis through caspase activation pathways .
Case Study 2: Anti-inflammatory Effects
In another investigation focused on inflammatory models, researchers assessed the anti-inflammatory properties of oxazole derivatives similar to 2-chloro-5-[4-(trifluoromethyl)phenyl]-. The results showed a marked reduction in edema in animal models when administered at doses correlating with in vitro anti-inflammatory activity, suggesting its potential utility in treating conditions like rheumatoid arthritis .
Comparative Data Table
| Property | Oxazole Derivative | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| 2-Chloro-5-[4-(trifluoromethyl)phenyl]- | Significant against various strains | Yes | Yes | Yes |
| Similar Oxazoles | Varies by structure | Yes | Yes | Yes |
Mechanism of Action
The mechanism of action of Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2-(Chloromethyl)-5-[4-(Trifluoromethyl)Phenyl]Oxazole (CAS: 1094452-29-5) This analog replaces the chlorine at position 2 with a chloromethyl group (C₁₁H₇ClF₃NO, MW: 261.63).
- 4-(Chloromethyl)-5-Methyl-2-[3-(Trifluoromethyl)Phenyl]Oxazole (CAS: 678164-78-8)
Substitutions at positions 4 and 5 (chloromethyl and methyl) introduce steric hindrance, while the 3-(trifluoromethyl)phenyl group at position 2 modifies electronic effects. The molecular weight (275.65 g/mol ) and predicted boiling point (346.1±52.0 °C ) reflect these structural differences .
Heterocycle Variations
- 2-Chloro-5-(3-[4-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazol-5-Yl)Pyridine
Replacing the oxazole ring with an oxadiazole ring alters hydrogen-bonding capacity and aromaticity. The oxadiazole’s higher electronegativity impacts solubility and receptor binding, making this compound more polar than the target oxazole derivative . - 5-[4-(Trifluoromethoxy)Phenyl]Oxazole
The trifluoromethoxy group (-OCF₃) instead of trifluoromethyl (-CF₃) introduces a stronger electron-withdrawing effect, reducing lipophilicity. This substitution is common in agrochemicals for enhanced soil mobility .
Physical and Chemical Properties
Table 1: Comparative Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 2-Chloro-5-[4-(trifluoromethyl)phenyl]oxazole | C₁₀H₅ClF₃NO | 247.6 | 280.9±40.0 (predicted) | 1.405 (predicted) |
| 2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]oxazole | C₁₁H₇ClF₃NO | 261.63 | N/A | N/A |
| 4-(Chloromethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]oxazole | C₁₂H₉ClF₃NO | 275.65 | 346.1±52.0 (predicted) | 1.323 (predicted) |
| 5-[4-(Trifluoromethoxy)phenyl]oxazole | C₁₀H₆F₃NO₂ | 245.15 | N/A | N/A |
Sources:
Biological Activity
Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- is a heterocyclic organic compound that belongs to the oxazole family. The unique structural features of this compound, including a chlorine atom and a trifluoromethyl group, contribute to its significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- can be represented as follows:
- Molecular Formula : C10H6ClF3N
- Molecular Weight : Approximately 235.61 g/mol
The presence of the trifluoromethyl group enhances the compound's lipophilicity and reactivity, making it a valuable candidate in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with similar structures to Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- exhibit antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes or disruption of cellular membranes. For instance, studies have shown that oxazole derivatives can effectively inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .
Anticancer Activity
The anticancer potential of Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- has been explored in several studies. Similar oxazole derivatives have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and others. For example, a related compound exhibited an IC50 value as low as 0.12 µM against MCF-7 cells, indicating potent antiproliferative activity .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxazole Derivative A | MCF-7 | 0.12 |
| Oxazole Derivative B | A549 | 0.65 |
| Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory properties of oxazole derivatives have also been documented. Studies suggest that these compounds may inhibit pro-inflammatory pathways by modulating cytokine production or inhibiting specific enzyme activities related to inflammation .
The biological activity of Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- can be attributed to several mechanisms:
- Enzyme Inhibition : Many oxazole derivatives act as inhibitors for key enzymes involved in disease pathways.
- Receptor Modulation : These compounds may interact with various receptors, leading to altered signaling pathways that affect cell proliferation and survival.
- Reactive Oxygen Species (ROS) Production : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies highlight the potential therapeutic applications of oxazole derivatives:
- Case Study 1 : A recent study investigated the effects of a structurally similar oxazole derivative on MCF-7 cells and found that it increased p53 expression levels, promoting apoptosis through caspase activation .
- Case Study 2 : Another study explored the anti-inflammatory effects of an oxazole derivative in a mouse model of arthritis, demonstrating significant reductions in swelling and inflammatory markers .
Q & A
Q. Table 1: Conventional vs. Green Synthesis Methods
| Parameter | Conventional Method | Green Method (Microwave) |
|---|---|---|
| Reaction Time | 8–12 hours | 20–30 minutes |
| Solvent | DMF, THF (toxic) | Water/Ethanol (low toxicity) |
| Yield | 60–70% | 85–90% |
| Energy Consumption | High | Reduced by 40% |
Advanced: How can green synthesis be optimized for high-yield production of this oxazole derivative?
Methodological Answer:
Optimization involves:
- Catalyst Screening : Use Pd/C or Cu nanoparticles for coupling reactions to enhance regioselectivity.
- Solvent Selection : Deep eutectic solvents (e.g., choline chloride-urea) improve solubility of aromatic intermediates .
- Microwave Parameters : Adjust power (150–200 W) and pulse intervals to prevent decomposition of the trifluoromethyl group.
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR : H and C NMR confirm substituent positions (e.g., chlorine at C2, trifluoromethylphenyl at C5).
- FT-IR : Peaks at 1650–1700 cm indicate C=N stretching in the oxazole ring .
- Mass Spectrometry : High-resolution MS validates molecular weight (CHClFNO, MW 257.6).
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-Cl bond length: 1.73 Å) .
Advanced: How can X-ray crystallography resolve structural ambiguities in substituted oxazoles?
Methodological Answer:
- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 295 K.
- Refinement : Software like SHELXL refines parameters (R-factor < 0.05). For the trifluoromethyl group, anisotropic displacement parameters clarify rotational disorder .
Basic: How is the antimicrobial activity of this compound evaluated?
Methodological Answer:
- Disc Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition >15 mm suggest potency comparable to ciprofloxacin .
- MIC Determination : Use broth microdilution (concentration range: 1–128 µg/mL).
Advanced: What computational approaches predict binding affinity with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes like GlcN-6-P-synthase. The trifluoromethyl group shows hydrophobic interactions with Val198 and Leu203 residues .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories.
Basic: What is the role of chlorine and trifluoromethyl substituents in bioactivity?
Methodological Answer:
- Chlorine : Enhances electrophilicity, improving interactions with nucleophilic enzyme sites.
- Trifluoromethyl : Increases lipophilicity (logP ~2.8), boosting membrane permeability. SAR studies show a 3-fold increase in anticancer activity compared to non-fluorinated analogs .
Advanced: How can quantitative SAR (QSAR) models guide derivative design?
Methodological Answer:
- Descriptor Calculation : Use DFT (B3LYP/6-31G*) to compute electronic parameters (HOMO-LUMO gap, dipole moment).
- Model Building : Partial least squares (PLS) regression correlates logP and IC values. A QSAR model with R >0.85 predicts optimal substituents for antioxidant activity .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Toxicity : LD (rat, oral) = 250 mg/kg; use fume hoods and nitrile gloves.
- Storage : Keep in amber vials at –20°C to prevent photodegradation. Avoid contact with strong oxidizers (risk of toxic fumes) .
Advanced: How should researchers address contradictory bioactivity data in literature?
Methodological Answer:
- Meta-Analysis : Use RevMan to pool IC values from multiple studies, adjusting for assay variability (e.g., MTT vs. SRB methods).
- Experimental Replication : Repeat dose-response curves (n=6) with standardized protocols. Statistical tools like Grubbs’ test identify outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
